molecular formula C21H16N2O2S B4600753 (5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4600753
M. Wt: 360.4 g/mol
InChI Key: QWNAQKLDILSDII-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyrrole moiety

Scientific Research Applications

(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, thiazolidinediones used in diabetes drugs work by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Some pyrrole derivatives are known to be toxic, while others are used in drugs and are safe for human consumption under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, such as pioglitazone and rosiglitazone.

    Pyrrole Derivatives: Compounds with a pyrrole moiety, such as pyrrole-2-carboxylic acid and 1-methylpyrrole.

Uniqueness

(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidine and pyrrole moieties allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-16(13-19-20(24)22-21(25)26-19)12-18(15-8-4-2-5-9-15)23(14)17-10-6-3-7-11-17/h2-13H,1H3,(H,22,24,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNAQKLDILSDII-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

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